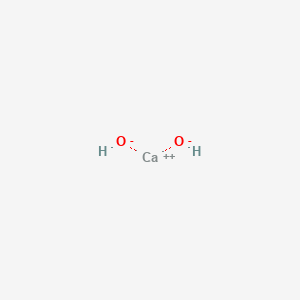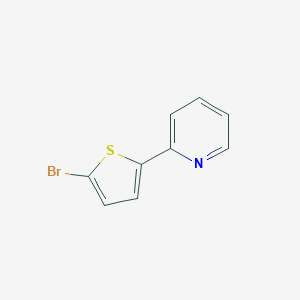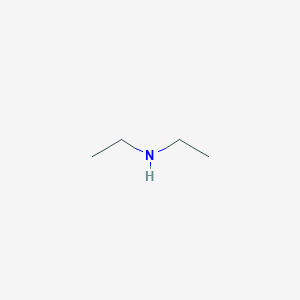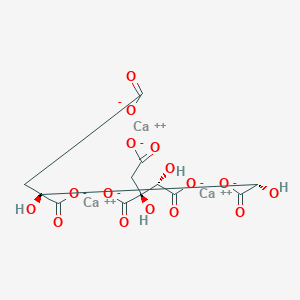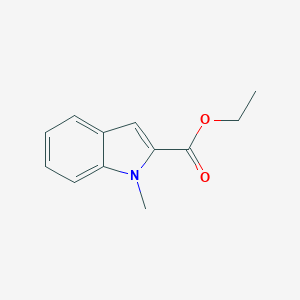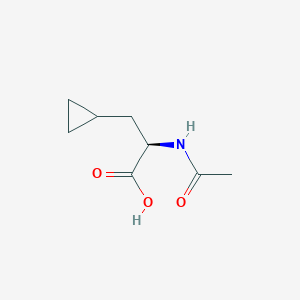
(R)-2-Acetylamino-3-cyclopropylpropionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related cyclopropyl-containing compounds has been explored through various methods. Rhodium (II) acetate-catalyzed cyclization of α-diazoketones derived from 3-arylpropionic acids leads to complex bicyclic structures, which might share reaction mechanisms with the synthesis of (R)-2-Acetylamino-3-cyclopropylpropionic acid analogs (Mckervey, Tuladhar, & Twohig, 1984). Additionally, ring-closing metathesis has been used to create cycloalkene skeletons, demonstrating the versatility in generating cyclic amino acid structures (Cong & Yao, 2006).
Molecular Structure Analysis
The molecular structure of cyclopropylpropionic acid derivatives is crucial for their chemical behavior. Although specific studies on (R)-2-Acetylamino-3-cyclopropylpropionic acid were not found, research on similar compounds provides insight into the stereochemical and structural requirements for their synthesis and biological activity. The understanding of their molecular framework is typically enhanced through NMR and X-ray crystallography analyses (Makino, Goto, Ohtaka, & Hamada, 2009).
Chemical Reactions and Properties
The reactivity of cyclopropyl and propionic acid derivatives is influenced by their structural features. The use of rhodium(II) acetate in cyclization reactions shows how different substitution patterns can significantly affect the outcome of the synthetic routes. This type of chemistry may be relevant when considering the transformations and reactivity of (R)-2-Acetylamino-3-cyclopropylpropionic acid related structures (Mckervey, Tuladhar, & Twohig, 1984).
科学的研究の応用
Role in Inflammation and Pain Management
Salicylic acid derivatives, including acetylsalicylic acid (aspirin), have been extensively studied for their anti-inflammatory and analgesic properties. These compounds work by inhibiting cyclooxygenase enzymes, leading to decreased production of pro-inflammatory prostaglandins. Research on salicylates explores their therapeutic potentials in treating inflammation and pain associated with various conditions, potentially offering insights into the applications of (R)-2-Acetylamino-3-cyclopropylpropionic acid in similar contexts (McKee, Sane, & Deliargyris, 2002).
Antioxidant and Neuroprotective Effects
Compounds like N-acetylcysteine have shown promise in various clinical settings due to their antioxidant properties, which can confer neuroprotective effects. By modulating glutamatergic, neurotropic, and inflammatory pathways, such agents can potentially be used in the treatment of psychiatric disorders and other conditions characterized by oxidative stress. This suggests that (R)-2-Acetylamino-3-cyclopropylpropionic acid might also have applications in research focused on neuroprotection and psychiatric disorders (Dean, Giorlando, & Berk, 2011).
Anticancer Research
Retinoids, which influence gene expression through nuclear receptors, have been linked to antitumor activities in various cancer types. The understanding of molecular mechanisms mediated by compounds like retinoids in oncology research could provide a framework for investigating the potential anticancer applications of (R)-2-Acetylamino-3-cyclopropylpropionic acid, particularly in terms of its effects on cell differentiation and proliferation (Smith, Parkinson, Cheson, & Friedman, 1992).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2R)-2-acetamido-3-cyclopropylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(10)9-7(8(11)12)4-6-2-3-6/h6-7H,2-4H2,1H3,(H,9,10)(H,11,12)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTFPQYGJPTFQH-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1CC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1CC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650611 |
Source


|
| Record name | N-Acetyl-3-cyclopropyl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Acetylamino-3-cyclopropylpropionic acid | |
CAS RN |
121786-36-5 |
Source


|
| Record name | N-Acetyl-3-cyclopropyl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

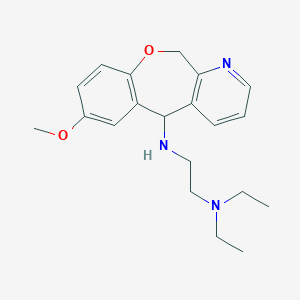
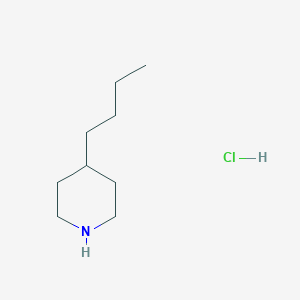
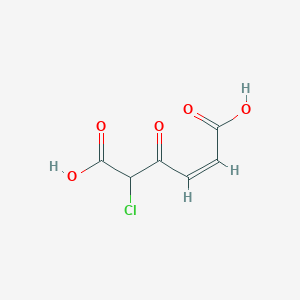
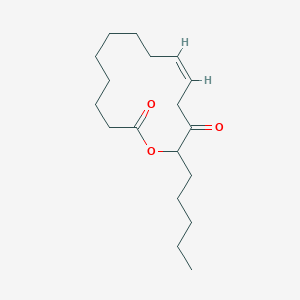

![3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid](/img/structure/B46871.png)
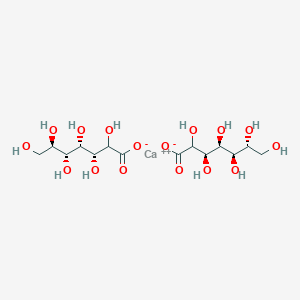
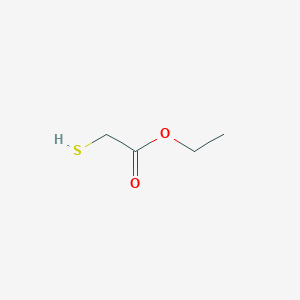
![ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate](/img/structure/B46878.png)
